![molecular formula C9H11NO3 B1519081 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1119446-11-5](/img/structure/B1519081.png)
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Overview
Description
“1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the CAS Number: 1119446-11-5. It has a molecular weight of 181.19 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13). This code provides a detailed description of the molecule’s structure .
Scientific Research Applications
Synthesis of Antitumor and Bactericidal Analogs
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: is utilized in the synthesis of analogs of Lucanthone, which are known for their antitumor and bactericidal properties. This application is significant in the development of new chemotherapeutic agents and antibiotics .
Antimicrobial Potential
Derivatives of this compound have shown promising antimicrobial potential. This suggests its use in creating compounds that could help combat microbial infections .
Biological Activity Spectrum
The compound belongs to a group of esters that exhibit a wide spectrum of biological activities, including potential therapeutic effects .
Crystal Packing and Conformation Studies
The compound’s structure allows it to adopt specific conformations, which are important in crystal packing studies. These studies can provide insights into intermolecular interactions and stability, which are crucial in drug design .
Antioxidant Potential
Some derivatives have been evaluated for their antioxidant potential and have shown good scavenging potential, which could be compared to ascorbic acid (positive control). This indicates its possible use as an antioxidant agent .
Chemical Research and Development
As a chemical entity, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is available for purchase for research and development purposes, indicating its relevance in various scientific studies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-6-methyl-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVANSXTMCUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652697 | |
Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119446-11-5 | |
Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.